1-(2-Aminoethyl)piperidin-4-ol

PROTAC Targeted Protein Degradation Chemical Biology

Researchers requiring a rigid, dual-functionalized piperidine linker for PROTAC ternary complex formation often face supply inconsistency and limited purity options. This compound directly addresses that gap with its unique 4-hydroxyl and 1-(2-aminoethyl) substitution pattern, which is non-interchangeable with simpler piperidine analogs. - Enables precise spatial orientation of E3 ligase and target-protein warheads, critical for productive ubiquitination. - Validated human TAAR1 agonist activity (EC50 = 233 nM) for neuroscience lead optimization. - Demonstrates 4-8-fold potentiation of β-lactam antibiotics against Gram-negative bacteria via membrane permeabilization. - Bulk quantities available with confirmed 97% purity, ensuring reproducibility across preclinical batches.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 129999-60-6
Cat. No. B138673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)piperidin-4-ol
CAS129999-60-6
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)CCN
InChIInChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2
InChIKeyTVPOQFOCXVSORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoethyl)piperidin-4-ol (CAS 129999-60-6): Sourcing and Application Overview for Research


1-(2-Aminoethyl)piperidin-4-ol (CAS 129999-60-6) is a versatile piperidine derivative with a molecular formula of C7H16N2O and a molecular weight of 144.21 g/mol [1]. It is primarily utilized as a research chemical and a key intermediate in the synthesis of pharmaceutical candidates . Its structure, featuring a piperidine ring with a 4-hydroxyl and a 1-(2-aminoethyl) substituent, provides a distinct scaffold for generating biologically active molecules, particularly as a linker in targeted protein degradation (PROTAC) synthesis [2].

1-(2-Aminoethyl)piperidin-4-ol: Why Its Specific Scaffold Cannot Be Interchanged with Simple Analogs


Generic substitution with a simpler piperidine analog is not feasible due to the compound's specific dual-functionalized architecture. The combination of a 4-hydroxyl group and a 1-(2-aminoethyl) chain on a piperidine core is non-interchangeable. For instance, the closely related compound 1-(2-aminoethyl)piperidine (lacking the 4-OH) or 4-piperidinol (lacking the aminoethyl chain) [1] possess drastically different reactivity, binding profiles, and physicochemical properties, such as solubility and logP. This specific substitution pattern is essential for its demonstrated biological activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist [2] and its utility as a PROTAC linker, where precise spatial and chemical control is paramount [3].

Quantitative Evidence: Differentiating 1-(2-Aminoethyl)piperidin-4-ol from Comparators


PROTAC Linker Utility: A Defined Scaffold for Targeted Protein Degradation

1-(2-Aminoethyl)piperidin-4-ol is a validated and commercially available PROTAC linker [1]. Unlike simpler alkyl chains or PEG-based linkers which primarily control distance [2], the piperidine-4-ol core introduces a degree of conformational constraint and polarity. This rigid-flexible balance can be crucial for forming a stable ternary complex between the target protein and E3 ligase, a key determinant of degradation efficiency. While direct quantitative comparison of degradation efficiency against other linkers is not publicly available for this exact scaffold, its classification and use as a linker differentiate it from simple piperidines which are not suitable for this application.

PROTAC Targeted Protein Degradation Chemical Biology Linker Chemistry

TAAR1 Agonist Potency: Human vs. Mouse Receptor Activity

1-(2-Aminoethyl)piperidin-4-ol demonstrates direct agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1) with an EC50 of 233 nM [1]. The compound is part of a distinct chemotype centered on the 4-(2-aminoethyl)piperidine core, which was not previously associated with TAAR1 modulation [2]. Notably, the compound shows differential potency between species. In human TAAR1 assays, it is more potent (EC50 = 233 nM) [1] compared to its activity on the mouse TAAR1 receptor, where a related analog from the same series shows an EC50 of 410 nM [3].

TAAR1 Agonist Neurology GPCR Schizophrenia

Computed Physicochemical Properties: A Balanced Hydrophilic-Lipophilic Profile

Computational predictions indicate that 1-(2-Aminoethyl)piperidin-4-ol possesses a favorable balance of physicochemical properties [1]. Its calculated LogP (XLogP3-AA) of -0.8 [2] suggests good aqueous solubility, a stark contrast to the more lipophilic analog 1-(2-aminoethyl)piperidine, which lacks the polar hydroxyl group and is predicted to have a higher LogP. Furthermore, its Topological Polar Surface Area (TPSA) is 49.5 Ų [3], which is within the desirable range for oral bioavailability and blood-brain barrier penetration, based on established medicinal chemistry principles [4].

Drug Discovery ADME Medicinal Chemistry Physicochemical Properties

Optimal Use Cases for Procuring 1-(2-Aminoethyl)piperidin-4-ol (CAS 129999-60-6)


Synthesis of Novel PROTAC Molecules

Researchers should procure 1-(2-Aminoethyl)piperidin-4-ol as a linker for constructing PROTACs. Its rigid piperidine-4-ol core can be utilized to precisely orient the target-binding and E3 ligase-binding warheads, which is critical for forming productive ternary complexes . This specific scaffold is not available from simple chain or PEG linkers [6].

Development of TAAR1-Targeted Neurological Probes

Scientists investigating the therapeutic potential of TAAR1 in conditions like schizophrenia can use this compound as a starting point for lead optimization. Its demonstrated human TAAR1 agonist activity (EC50 = 233 nM) provides a validated chemical starting point, unlike related piperidine analogs lacking this activity [6].

Medicinal Chemistry Exploration of IP Receptor Agonists

Medicinal chemists can utilize this compound as a key intermediate for synthesizing novel IP (PGI2 receptor) agonists. The structure serves as a core scaffold for developing potential treatments for pulmonary arterial hypertension (PAH) and related disorders . Its specific functional groups enable critical O-alkylation and N-amidation reactions in the synthesis of more complex, non-prostanoid agonists [6].

Investigating Antibiotic Adjuvant Effects in Gram-Negative Bacteria

Researchers in antimicrobial development may procure this compound to explore its potential as an antibiotic adjuvant. Preliminary findings indicate that 1-(2-Aminoethyl)piperidin-4-ol can enhance membrane permeability in Gram-negative bacteria, leading to a 4–8-fold reduction in the MIC values of β-lactam antibiotics when used in combination . This property is not a feature of simpler piperidine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Aminoethyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.